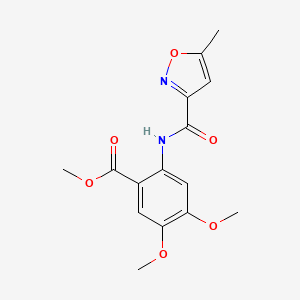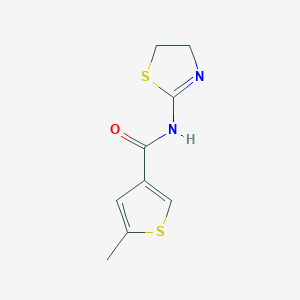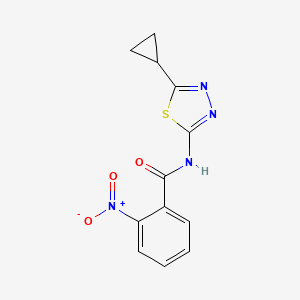
N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE
Vue d'ensemble
Description
N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE: is a synthetic organic compound that features a benzodioxole ring and a chlorothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Chlorothiophene Synthesis: The chlorothiophene moiety can be prepared by chlorination of thiophene using reagents like sulfuryl chloride.
Amide Bond Formation: The final step involves coupling the benzodioxole and chlorothiophene intermediates through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., DMF), elevated temperatures.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophenes.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials for electronic and optoelectronic applications.
- Applied in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(2H-1,3-benzodioxol-5-yl)methyl-3-(4-methoxyphenyl)methyl-3H-imidazo[4,5-b]pyridin-2-ylpropanamide
- N-(2H-1,3-benzodioxol-5-yl)methyl-1-methyl-4-oxo-1H,4H-chromeno[4,3-b]pyrrole-2-carboxamide
Comparison:
- Structural Differences: While these compounds share the benzodioxole ring, they differ in the other moieties attached, such as the imidazo[4,5-b]pyridin-2-yl and chromeno[4,3-b]pyrrole-2-carboxamide groups.
- Unique Properties: N-(2H-13-BENZODIOXOL-5-YL)-5-CHLOROTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties.
- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as targeting particular biological pathways or developing materials with specific electronic properties.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-11-4-3-10(18-11)12(15)14-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBLOJSCXQEWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B3595639.png)
![methyl (4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)carbamate](/img/structure/B3595644.png)

![methyl [3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]carbamate](/img/structure/B3595671.png)


![5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B3595702.png)
![8-[3-(4-methoxyphenyl)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3595708.png)


![N-{4-[(4-METHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3595729.png)
![methyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3595733.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B3595734.png)
![5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-3-phenylisoxazole](/img/structure/B3595740.png)
